4-(9,9-Dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(9,9-Dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)phenyl acetate is a complex organic compound with a unique structure that includes a phenyl acetate group attached to a hexahydrobenzo[b][4,7]phenanthrolin core
Preparation Methods
The synthesis of 4-(9,9-Dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)phenyl acetate involves several steps. One common method includes the following steps:
Starting Material: The synthesis begins with 17α-hydroxyprogesterone.
Enolization and Etherification: The 3-position ketone is enolized and etherified using ethanol and triethyl orthoformate.
Halogenation: The 6-position is halogenated using carbon tetrabromide, reducing the 3-position ketone.
Acetylation: Finally, the 17-position hydroxyl group is acetylated to yield the desired compound.
Chemical Reactions Analysis
4-(9,9-Dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl acetate group, often using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
4-(9,9-Dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)phenyl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-(9,9-Dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
4-(9,9-Dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)phenyl acetate can be compared with similar compounds such as:
4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate: This compound has a similar core structure but differs in the functional groups attached.
Methyl 7-aryl(hetaryl, cyclohexenyl)-10,10-dimethyl-8-oxo compounds: These compounds share the dimethyl-oxo structure but have different substituents on the aromatic ring
Properties
Molecular Formula |
C26H24N2O3 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
[4-(9,9-dimethyl-11-oxo-7,8,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-12-yl)phenyl] acetate |
InChI |
InChI=1S/C26H24N2O3/c1-15(29)31-17-8-6-16(7-9-17)23-24-18-5-4-12-27-19(18)10-11-20(24)28-21-13-26(2,3)14-22(30)25(21)23/h4-12,23,28H,13-14H2,1-3H3 |
InChI Key |
LUZNKSOQSNLWII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C5=C(C=C4)N=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.